molecular formula C25H34N2O7 B5145063 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5145063
M. Wt: 474.5 g/mol
InChI Key: POWHQPYFGVTFQM-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected through a piperazine ring. The addition of oxalic acid forms a salt, which can influence the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with piperazine under reflux conditions.

    Substitution of aromatic rings: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 2,4-dimethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride can be reacted with the piperazine core in the presence of a base such as sodium hydride.

    Formation of the oxalic acid salt: The final step involves the reaction of the piperazine derivative with oxalic acid in a suitable solvent like ethanol to form the oxalic acid salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the aromatic rings can be oxidized to form carboxylic acids.

    Reduction: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 2,4-dimethylbenzoic acid and 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 1-[(2,4-dimethylcyclohexyl)methyl]-4-[(2,4,5-trimethoxycyclohexyl)methyl]piperazine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The aromatic rings may also interact with enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler piperazine derivative with stimulant properties.

    1-(3,4-Methylenedioxyphenyl)piperazine: Known for its psychoactive effects.

    1-(2,4-Dimethylphenyl)piperazine: Shares the dimethylphenyl group but lacks the trimethoxyphenyl group.

Uniqueness

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is unique due to the presence of both dimethylphenyl and trimethoxyphenyl groups, which can influence its chemical reactivity and biological activity. The addition of oxalic acid further distinguishes it by altering its solubility and stability properties.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.C2H2O4/c1-17-6-7-19(18(2)12-17)15-24-8-10-25(11-9-24)16-20-13-22(27-4)23(28-5)14-21(20)26-3;3-1(4)2(5)6/h6-7,12-14H,8-11,15-16H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWHQPYFGVTFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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